Cas no 23806-24-8 (3-Methylthiophene-2-carboxylic acid)

3-Methylthiophene-2-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group at the 3-position and a carboxylic acid functional group at the 2-position. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its carboxylic acid moiety allows for further derivatization through esterification, amidation, or other coupling reactions, while the thiophene core contributes to electronic and binding properties in functional molecules. The compound is valued for its stability, reactivity, and compatibility with a range of synthetic conditions, making it a useful building block in fine chemical applications.
3-Methylthiophene-2-carboxylic acid structure
23806-24-8 structure
商品名:3-Methylthiophene-2-carboxylic acid
CAS番号:23806-24-8
MF:C6H6O2S
メガワット:142.1756
MDL:MFCD00005438
CID:52391
PubChem ID:90269

3-Methylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-Methyl-2-thiophenecarboxylic acid
    • 3-Methylthiophene-2-carboxylic acid
    • 3-METHYL-2-THENOIC ACID
    • 2-Carboxy-3-methylthiophene
    • 3-methyl-2-carboxy-thiophene
    • 3-methyl-2-thiophenecarboxylic
    • 5-methyl-2-thiophenecarboxylic acid
    • 3-methyl-2-thiophene carboxylic acid
    • 2-Thiophenecarboxylic acid, 3-methyl-
    • IFLKEBSJTZGCJG-UHFFFAOYSA-N
    • 3-methyl-thiophene-2-carboxylic acid
    • 3-Methyl-2-thiophenecarboxylicacid
    • PubChem5182
    • 3-methyl-2-thienoic acid
    • KSC201S5N
    • BIDD:GT0066
    • Jsp004764
    • M1459
    • MFCD00005438
    • 60P
    • SY001797
    • CHEMBL4285249
    • CS-W004782
    • AM20090260
    • EINECS 245-894-5
    • AKOS000118876
    • AC30341
    • IFLKEBSJTZGCJG-UHFFFAOYSA-
    • FT-0616191
    • NS00050843
    • Z104474228
    • AC30341 (3)
    • Q27456145
    • GEO-01958
    • PS-3270
    • InChI=1/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)
    • 3-Methylthiophene-2-carboxylicacid
    • EN300-19561
    • SCHEMBL159280
    • 3-Methyl-2-thiophenecarboxylic acid, 98%
    • BDBM185154
    • 23806-24-8
    • AB00421
    • AC-2519
    • DTXSID20178518
    • W-107374
    • STR06162
    • 3-methyl-2-thiopene carboxylic acid
    • STK503660
    • DB-002521
    • ALBB-005998
    • DB-357248
    • MDL: MFCD00005438
    • インチ: 1S/C6H6O2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)
    • InChIKey: IFLKEBSJTZGCJG-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C([H])C(C([H])([H])[H])=C1C(=O)O[H]
    • BRN: 116184

計算された属性

  • せいみつぶんしりょう: 142.008851g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.8
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 1
  • どういたいしつりょう: 142.008851g/mol
  • 単一同位体質量: 142.008851g/mol
  • 水素結合トポロジー分子極性表面積: 65.5Ų
  • 重原子数: 9
  • 複雑さ: 124
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.365 (estimate)
  • ゆうかいてん: 143.0 to 148.0 deg-C
  • ふってん: 274°C at 760 mmHg
  • フラッシュポイント: 119.5°C
  • 屈折率: 1.5300 (estimate)
  • PSA: 65.54000
  • LogP: 1.75470
  • ようかいせい: 未確定

3-Methylthiophene-2-carboxylic acid セキュリティ情報

3-Methylthiophene-2-carboxylic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Methylthiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM199606-25g
3-Methylthiophene-2-carboxylic acid
23806-24-8 98%
25g
$69 2022-09-29
Chemenu
CM199606-100g
3-Methylthiophene-2-carboxylic acid
23806-24-8 98%
100g
$111 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062215-25g
3-Methylthiophene-2-carboxylic acid
23806-24-8 98%
25g
¥210 2023-04-14
abcr
AB125486-100 g
3-Methylthiophene-2-carboxylic acid, 98%; .
23806-24-8 98%
100g
€246.00 2023-05-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M56610-25g
3-Methylthiophene-2-carboxylic acid
23806-24-8
25g
¥226.0 2021-09-04
Fluorochem
045075-100g
3-Methylthiophene-2-carboxylic acid
23806-24-8 98%
100g
£132.00 2022-03-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1459-25G
3-Methyl-2-thiophenecarboxylic Acid
23806-24-8 >98.0%(T)
25g
¥380.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1459-5G
3-Methyl-2-thiophenecarboxylic Acid
23806-24-8 >98.0%(T)
5g
¥125.00 2024-04-15
eNovation Chemicals LLC
K06747-1kg
3-Methyl-2-thiophenecarboxylic acid
23806-24-8 97%
1kg
$980 2024-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A19194-100g
3-Methylthiophene-2-carboxylic acid, 98%
23806-24-8 98%
100g
¥12524.00 2023-02-03

3-Methylthiophene-2-carboxylic acid 合成方法

3-Methylthiophene-2-carboxylic acid 関連文献

3-Methylthiophene-2-carboxylic acidに関する追加情報

3-Methylthiophene-2-carboxylic acid (CAS No. 23806-24-8): A Key Intermediate in Modern Pharmaceutical Synthesis

3-Methylthiophene-2-carboxylic acid, with the chemical identifier CAS No. 23806-24-8, is a versatile and highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, belonging to the thiophene derivatives family, has garnered significant attention due to its unique structural properties and its role as a precursor in the development of various therapeutic agents. The molecular structure of 3-Methylthiophene-2-carboxylic acid consists of a thiophene ring substituted with a methyl group at the 3-position and a carboxylic acid functional group at the 2-position, making it a promising candidate for further chemical modifications.

The significance of 3-Methylthiophene-2-carboxylic acid in pharmaceutical research is underscored by its applications in synthesizing complex molecules that exhibit a wide range of biological activities. Recent advancements in medicinal chemistry have highlighted its utility in the development of drugs targeting various diseases, including neurological disorders, infectious diseases, and inflammatory conditions. The compound's ability to serve as a scaffold for designing novel bioactive molecules has made it a focal point in academic and industrial research.

In recent years, researchers have been exploring the potential of 3-Methylthiophene-2-carboxylic acid as a building block for drug discovery. Its structural motif is found to be particularly useful in creating molecules that can interact with biological targets with high specificity. For instance, studies have demonstrated its role in the synthesis of thiophene-based inhibitors that modulate enzyme activity, which is crucial for treating conditions such as cancer and autoimmune diseases. The carboxylic acid group provides a site for further functionalization, allowing chemists to tailor the properties of the final drug molecule to optimize its efficacy and pharmacokinetic profile.

The incorporation of 3-Methylthiophene-2-carboxylic acid into drug candidates has also shown promise in the treatment of neurological disorders. The thiophene ring is known to penetrate the blood-brain barrier, making it an attractive scaffold for developing central nervous system (CNS) drugs. Researchers have utilized derivatives of 3-Methylthiophene-2-carboxylic acid to create compounds that exhibit neuroprotective and anti-inflammatory properties. These findings are particularly relevant in the context of aging populations and the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Furthermore, the compound has been investigated for its potential antimicrobial applications. The structural features of 3-Methylthiophene-2-carboxylic acid contribute to its ability to disrupt bacterial cell membranes and inhibit microbial growth. This has led to interest in developing novel antibiotics and antifungal agents based on thiophene derivatives. In an era where antibiotic resistance is becoming increasingly problematic, the search for new antimicrobial compounds is critical, and 3-Methylthiophene-2-carboxylic acid offers a promising starting point for such endeavors.

The synthetic pathways for obtaining high-purity 3-Methylthiophene-2-carboxylic acid are another area of active research. Efficient synthetic routes not only enhance cost-effectiveness but also improve scalability for industrial production. Recent studies have reported innovative methods for synthesizing this compound using catalytic processes that minimize waste and energy consumption. These advancements align with global efforts to promote sustainable chemistry practices, ensuring that pharmaceutical production remains environmentally responsible.

The role of computational chemistry in optimizing the synthesis and applications of 3-Methylthiophene-2-carboxylic acid cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound in various chemical reactions, thereby accelerating the drug discovery process. By simulating interactions between 3-Methylthiophene-2-carboxylic acid and biological targets, scientists can design more effective drug candidates with fewer experimental trials. This interdisciplinary approach has significantly reduced development timelines and costs.

In conclusion, 3-Methylthiophene-2-carboxylic acid (CAS No. 23806-24-8) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features make it an invaluable intermediate for developing drugs targeting diverse therapeutic areas. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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